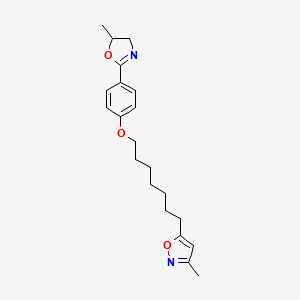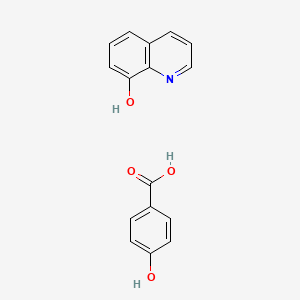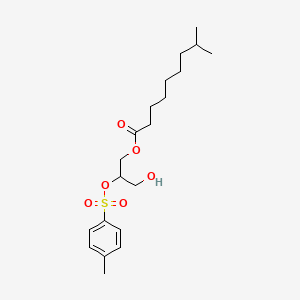
3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is a complex organic compound with the molecular formula C20H32O6S and a molecular weight of 400.52948 . This compound is characterized by the presence of a hydroxy group, a sulphonyl group, and a tert-decanoate ester, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate typically involves multiple steps, including the protection of functional groups, sulphonylation, and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Protection of Hydroxy Group: The hydroxy group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Sulphonylation: The protected hydroxy compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulphonyl group.
Deprotection and Esterification: The protecting group is removed, and the resulting compound is esterified with tert-decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The sulphonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The sulphonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include carbonyl derivatives, thiol derivatives, and substituted sulphonyl compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a prodrug and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate
- 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
94279-10-4 |
|---|---|
Fórmula molecular |
C20H32O6S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[3-hydroxy-2-(4-methylphenyl)sulfonyloxypropyl] 8-methylnonanoate |
InChI |
InChI=1S/C20H32O6S/c1-16(2)8-6-4-5-7-9-20(22)25-15-18(14-21)26-27(23,24)19-12-10-17(3)11-13-19/h10-13,16,18,21H,4-9,14-15H2,1-3H3 |
Clave InChI |
IWGHZMMIANSQSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(CO)COC(=O)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




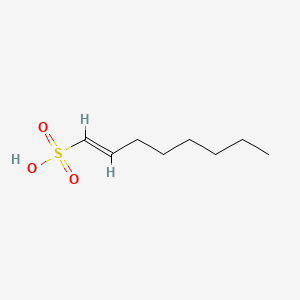
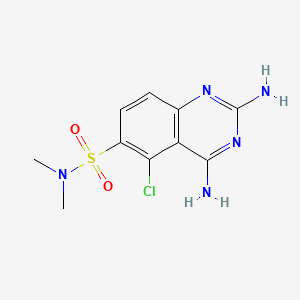

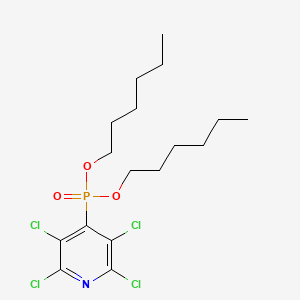
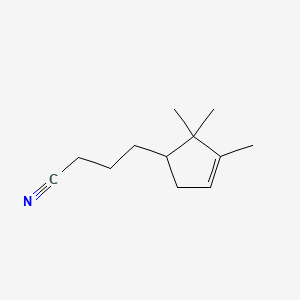
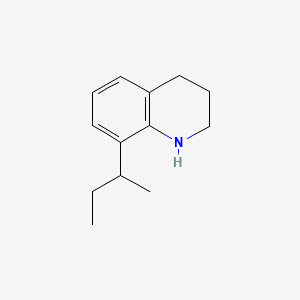



![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
